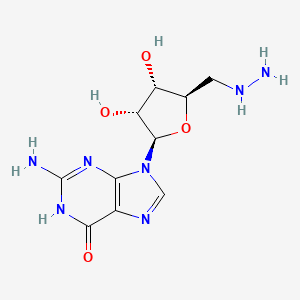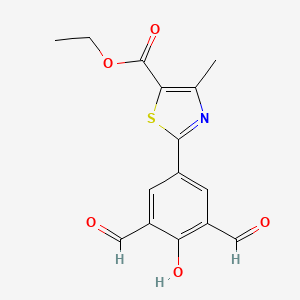
4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the isopentyloxy and phenoxypropyl groups. This could potentially be achieved through nucleophilic substitution reactions, but the exact method would depend on the specific reactants used .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution. The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be a solid or liquid at room temperature, and it would likely be soluble in organic solvents due to the presence of the aromatic ring and ether groups .科学的研究の応用
Catalytic Oxidation of Phenolic and Aniline Compounds : Magnetic nanoparticles like Fe3O4 have been successfully synthesized and used for the removal of phenol and aniline from aqueous solutions, indicating potential applications in environmental cleanup and pollution control (Zhang et al., 2009).
Synthesis and Characterization of Metabolites : Research into the syntheses and characterization of various metabolites of drugs like diclofenac, which involves chemical compounds similar to anilines, provides insights into drug metabolism and potential therapeutic applications (Kenny et al., 2004).
Monomolecular Film Formation : Studies on azobenzene derivatives, including compounds related to anilines, have demonstrated their ability to form monomolecular films at the air/water interface, suggesting applications in material science and nanotechnology (Yoshino et al., 1992).
Ultrasonic Degradation of Ionic Aromatic Compounds : The effect of pH on the ultrasonic degradation of compounds like 4-nitrophenol and aniline in aqueous solutions has been studied, which is relevant for environmental remediation techniques (Jiang et al., 2002).
Ubiquitous Presence in Human Urine : Research has shown that compounds like N-acetyl-4-aminophenol (a major metabolite of aniline) are commonly found in human urine, indicating widespread exposure and potential health implications (Modick et al., 2014).
Electrochromic Materials Development : Novel donor–acceptor systems involving nitrotriphenylamine and different thiophene derivatives have been synthesized, showing potential for applications in electrochromic devices (Li et al., 2017).
Hydroxy Group Introduction in N-Arylamides : The introduction of a hydroxy group in N-arylamides, including anilides, has been researched, contributing to advancements in organic chemistry and pharmaceutical development (Itoh et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(3-methylbutoxy)-N-(2-phenoxypropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16(2)13-14-22-19-11-9-18(10-12-19)21-15-17(3)23-20-7-5-4-6-8-20/h4-12,16-17,21H,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVAMRMKBGIDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)

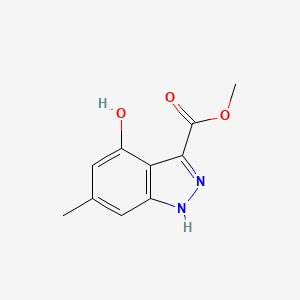
![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)
![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)
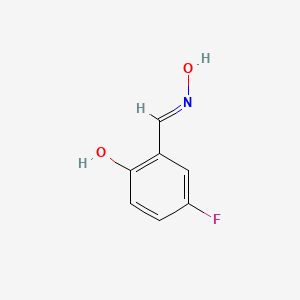

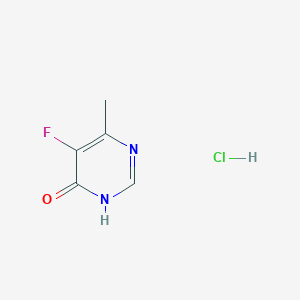
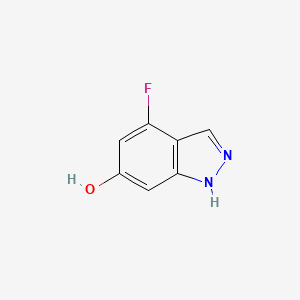
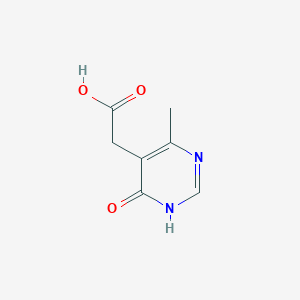
![[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1451161.png)
